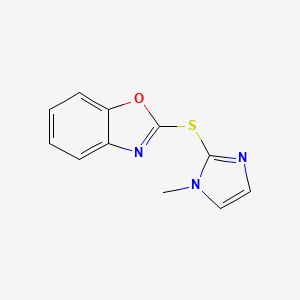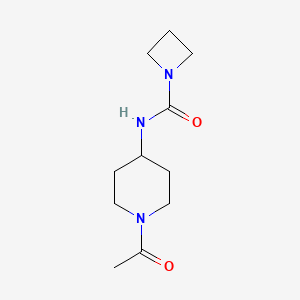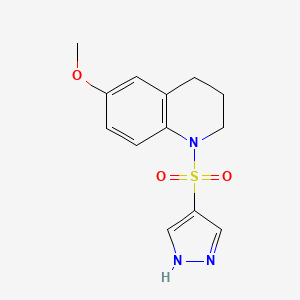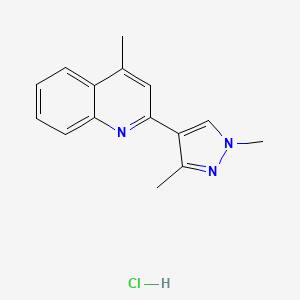![molecular formula C16H20N2O2 B7530126 4-(1,3-Benzoxazol-2-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7530126.png)
4-(1,3-Benzoxazol-2-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Benzoxazol-2-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Benzoxazol-2-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death. Additionally, it may induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1,3-Benzoxazol-2-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine have been studied in vitro and in vivo. In vitro studies have shown that it can inhibit the growth of bacterial and fungal strains and induce apoptosis in cancer cells. In vivo studies have shown that it has a low toxicity profile and can be administered safely in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(1,3-Benzoxazol-2-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine in lab experiments include its potential antibacterial, antifungal, and anticancer properties. Additionally, it has a low toxicity profile and can be administered safely in animal models. However, its limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its efficacy in treating bacterial, fungal, and cancerous infections.
Direcciones Futuras
There are several future directions for the study of 4-(1,3-Benzoxazol-2-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine. These include:
1. Further investigation of its mechanism of action to better understand its potential applications in treating bacterial, fungal, and cancerous infections.
2. Exploration of its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's.
3. Development of new synthesis methods to improve the yield and purity of the compound.
4. Investigation of its potential as a drug delivery agent, as it has been shown to have low toxicity and can be administered safely in animal models.
5. Exploration of its potential as a pesticide or herbicide, as it has shown promising results in inhibiting the growth of bacterial and fungal strains.
In conclusion, 4-(1,3-Benzoxazol-2-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine is a chemical compound that has potential applications in various fields of scientific research. Its antibacterial, antifungal, and anticancer properties make it a promising candidate for further investigation. However, further studies are needed to fully understand its mechanism of action and determine its efficacy in treating bacterial, fungal, and cancerous infections.
Métodos De Síntesis
The synthesis of 4-(1,3-Benzoxazol-2-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine involves the reaction of 2-aminobenzoxazole and cyclohexanone in the presence of a catalyst. The reaction proceeds through a series of steps, including imine formation, reduction, and cyclization, to yield the final product.
Aplicaciones Científicas De Investigación
The compound 4-(1,3-Benzoxazol-2-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine has potential applications in various fields of scientific research. It has been studied for its antibacterial and antifungal properties and has shown promising results in inhibiting the growth of several bacterial and fungal strains. Additionally, it has been investigated for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
4-(1,3-benzoxazol-2-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-7-14-12(5-1)17-16(20-14)11-18-9-10-19-15-8-4-2-6-13(15)18/h1,3,5,7,13,15H,2,4,6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNYBZMGBCESAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(CCO2)CC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7530044.png)
![5-(4-Fluorophenyl)-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B7530051.png)
![1-Cyclopropyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)urea](/img/structure/B7530057.png)

![2-methyl-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]furan-3-carboxamide](/img/structure/B7530061.png)

![2-[1-(4-Bromo-2-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B7530067.png)


![N-(cyclopropylmethyl)-6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7530105.png)



